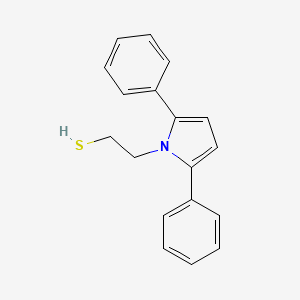

1H-Pyrrole-1-ethanethiol, 2,5-diphenyl-

Description

1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- is a sulfur-containing heterocyclic compound characterized by a pyrrole core substituted with phenyl groups at the 2- and 5-positions and an ethanethiol moiety at the 1-position.

Properties

CAS No. |

153687-06-0 |

|---|---|

Molecular Formula |

C18H17NS |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2-(2,5-diphenylpyrrol-1-yl)ethanethiol |

InChI |

InChI=1S/C18H17NS/c20-14-13-19-17(15-7-3-1-4-8-15)11-12-18(19)16-9-5-2-6-10-16/h1-12,20H,13-14H2 |

InChI Key |

WXNQFSBDSXBSOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2CCS)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,5-diphenylpyrrole with ethanethiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol or sulfide derivatives.

Substitution: The ethanethiol group can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include sulfoxides, sulfones, thiols, and substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- has a wide range of scientific research applications across various fields:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine: The compound’s potential therapeutic properties are being investigated, including its ability to act as an antioxidant or anti-inflammatory agent. Its interactions with cellular pathways and molecular targets are also being explored.

Industry: In industrial applications, 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its ethanethiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their activity and function.

The compound’s interactions with cellular pathways are also of interest. For example, it may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation. By targeting specific enzymes and receptors, 1H-Pyrrole-1-ethanethiol, 2,5-diphenyl- can influence various physiological processes and potentially exert therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Phenyl vs. Methyl Substituents: The diphenyl derivative exhibits higher molecular weight and lipophilicity (LogP ~5.2) compared to the dimethyl analogue (LogP ~2.1).

- Ethanethiol Group : The thiol moiety introduces reactivity (e.g., disulfide bond formation) and handling precautions, as inferred from safety protocols for structurally related pyrrole-diones .

Electronic and Material Properties

The phenyl groups likely stabilize the conjugated system, improving charge carrier mobility compared to alkyl-substituted derivatives. For example, poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives achieve high conductivity due to planarized backbones—a feature the diphenyl variant may mimic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.